molecular formula C11H15N3OS B14346246 Ethyl N-carbamothioyl-2-phenylethanehydrazonate CAS No. 96133-98-1

Ethyl N-carbamothioyl-2-phenylethanehydrazonate

Cat. No.: B14346246
CAS No.: 96133-98-1
M. Wt: 237.32 g/mol
InChI Key: QXGXRMPKWODUMN-UHFFFAOYSA-N
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Description

Ethyl N-carbamothioyl-2-phenylethanehydrazonate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-carbamothioyl-2-phenylethanehydrazonate typically involves the reaction of ethyl hydrazinecarboxylate with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-carbamothioyl-2-phenylethanehydrazonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various hydrazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl N-carbamothioyl-2-phenylethanehydrazonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl N-carbamothioyl-2-phenylethanehydrazonate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-carbamothioyl-2-phenylethanehydrazonate: Unique due to its specific structure and reactivity.

    Phenylhydrazine: Similar in structure but lacks the thioamide group.

    Ethyl hydrazinecarboxylate: Similar but does not contain the phenyl group.

Uniqueness

This compound is unique due to the presence of both the ethyl and phenyl groups, along with the thioamide functionality. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

96133-98-1

Molecular Formula

C11H15N3OS

Molecular Weight

237.32 g/mol

IUPAC Name

ethyl N-carbamothioyl-2-phenylethanehydrazonate

InChI

InChI=1S/C11H15N3OS/c1-2-15-10(13-14-11(12)16)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H3,12,14,16)

InChI Key

QXGXRMPKWODUMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NNC(=S)N)CC1=CC=CC=C1

Origin of Product

United States

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